molecular formula C8H11BrN2 B568085 4-Bromo-N-isopropylpyridin-2-amine CAS No. 1209458-03-6

4-Bromo-N-isopropylpyridin-2-amine

Cat. No.: B568085
CAS No.: 1209458-03-6
M. Wt: 215.094
InChI Key: NTYQEWSDJNVKAY-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropylpyridin-2-amine is a chemical intermediate of significant interest in pharmaceutical research and development. Its structure, featuring a bromine atom and an isopropylamino group on a pyridine ring, makes it a versatile precursor for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . This compound serves as a critical building block in the exploration of novel heteroaryl-substituted aminopyridine compounds, which are investigated for their potential therapeutic applications . Patent literature indicates that related structures, built upon this chemical scaffold, are studied for a range of biological activities, including potential use in drugs for disorders of the respiratory system, such as antiasthmatics and bronchodilators, as well as for ailments affecting the alimentary tract and renal system . The bromine atom acts as an excellent leaving group, enabling efficient functionalization of the pyridine core, which allows medicinal chemists to create diverse chemical libraries for biological screening and structure-activity relationship (SAR) studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYQEWSDJNVKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682480
Record name 4-Bromo-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-03-6
Record name 4-Bromo-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo N Isopropylpyridin 2 Amine and Analogues

Regioselective Bromination of N-isopropylpyridin-2-amine Precursors

The synthesis of 4-Bromo-N-isopropylpyridin-2-amine can be envisioned via the direct bromination of N-isopropylpyridin-2-amine. The powerful activating and ortho-, para-directing nature of the amino group heavily influences the regiochemical outcome of the electrophilic substitution.

Direct Electrophilic Bromination Strategies

Electrophilic aromatic substitution is a primary method for preparing aryl bromides. nih.gov For aminopyridines, the amino group strongly activates the ring towards electrophiles. The kinetics of the bromination of 5-substituted 2-aminopyridines indicate that the heterocyclic compounds react in their free base form. rsc.org The general mechanism involves the attack of the electrophile on the electron-rich pyridine (B92270) ring, forming a positively charged arenium intermediate, which is stabilized by resonance. libretexts.org Subsequent deprotonation restores the aromaticity, yielding the substituted product. libretexts.org In the case of 2-aminopyridines, bromination typically occurs at the 3- and/or 5-positions. orgsyn.org

Catalyst Systems for Bromination (e.g., N-bromosuccinimide, CuBr₂)

A variety of brominating agents and catalyst systems are available for the regioselective bromination of activated pyridines.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the mild and regioselective halogenation of activated pyridines, including those with amino substituents. researchgate.netthieme-connect.deorganic-chemistry.org It often allows for the selective formation of monobrominated derivatives in high yields. researchgate.netthieme-connect.de The reactivity of substrates with NBS follows the order: amino > hydroxy > methoxy. researchgate.netthieme-connect.de For 2-aminopyridine (B139424), bromination with NBS in acetonitrile (B52724) has been shown to be an effective method. heteroletters.org

Bromine (Br₂): Molecular bromine is a classic brominating agent. For example, the reaction of 2-aminopyridine with bromine in acetic acid yields 2-amino-5-bromopyridine, although the formation of 2-amino-3,5-dibromopyridine (B40352) can be a competing process. orgsyn.org

Other Brominating Agents: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are also effective for the bromination of pyridine derivatives. google.com

Copper(II) Bromide (CuBr₂): Copper(II) bromide can be used in bromination reactions, often in the synthesis of copper(II) halide complexes with pyridine-based ligands. up.ac.zaresearchgate.nettaylorandfrancis.com It can also be involved in catalytic processes, such as the copper-catalyzed synthesis of 1-bromoindolizines from pyridines, where a dehydrogenative bromination step is proposed. thieme-connect.com

Brominating Agent/SystemSubstrate ExampleKey FeaturesCitation
N-Bromosuccinimide (NBS)Amino-, hydroxy-, methoxypyridinesMild, regioselective, often provides high yields of monobrominated products. researchgate.netthieme-connect.de
Bromine (Br₂) in Acetic Acid2-AminopyridineEffective but can lead to mixtures of mono- and di-brominated products. orgsyn.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Pyridine derivativesAn alternative to NBS and Br₂. google.com
Copper(II) Bromide (CuBr₂)Pyridine derivativesUsed in complex formation and some catalytic brominations. up.ac.zathieme-connect.com

Influence of Reaction Conditions on Regioselectivity

The outcome of electrophilic bromination is highly dependent on the reaction conditions.

The regioselectivity is influenced by the nature and position of the substituent on the pyridine ring. researchgate.netthieme-connect.de For 2-substituted pyridines, a high degree of regioselectivity is often observed. researchgate.netthieme-connect.de The choice of solvent is also critical; studies on the bromination of activated pyridines with NBS have been conducted in various solvents to optimize selectivity. researchgate.net Temperature can also be used to control the reaction. For instance, in the bromination of 2-aminopyridine with Br₂ in acetic acid, the temperature is initially kept low and then allowed to rise to manage the crystallization of the product's hydrobromide salt. orgsyn.org The stoichiometry of the brominating agent is crucial for controlling the degree of bromination (mono- versus di-substitution). researchgate.netthieme-connect.degoogle.com

Amination Routes to Incorporate the N-isopropylamino Moiety

An alternative synthetic strategy involves introducing the N-isopropylamino group onto a pyridine ring that already contains the bromine atom at the 4-position. This is typically achieved by starting with a dihalogenated pyridine, such as 2,4-dibromopyridine (B189624).

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a viable pathway for the amination of halopyridines. The inherent electronic properties of the pyridine ring make positions 2 and 4 particularly susceptible to nucleophilic attack.

The reaction of a dihalopyridine, like 2,4-dibromopyridine, with an amine can proceed with regioselectivity. Research has shown that reactions between 2,6-dibromopyridine (B144722) and various amines selectively yield the corresponding 6-bromopyridin-2-amines in very high yields. researchgate.net A similar outcome could be anticipated for 2,4-dibromopyridine, where the 2-position might be more reactive towards nucleophilic attack by isopropylamine (B41738). Furthermore, base-catalyzed isomerization of bromopyridines can occur, where a 3-bromopyridine (B30812) isomerizes to a 4-bromopyridine (B75155) via a pyridyne intermediate, which is then trapped by a nucleophile. nih.govrsc.org This highlights the complex reactivity patterns that can be exploited to achieve selective substitution. The amination of 2-fluoropyridine (B1216828) derivatives with acetamidine (B91507) hydrochloride promoted by sodium hydroxide (B78521) has also been reported as a method to form 2-aminopyridines. heteroletters.org

Cross-Coupling Amination Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. numberanalytics.com This palladium-catalyzed cross-coupling reaction is exceptionally general for reacting aryl halides with amines. researchgate.net

This method is well-suited for the synthesis of N-alkyl aminopyridines. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to secondary and tertiary aminopyridines. nih.gov The reaction typically involves a palladium precatalyst (e.g., Pd(OAc)₂), a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos), and a strong base like sodium tert-butoxide. numberanalytics.comresearchgate.net This methodology could be applied to the selective mono-amination of 2,4-dibromopyridine with isopropylamine to furnish the desired this compound. The choice of ligand and reaction conditions is critical for controlling the regioselectivity in reactions with dihalogenated substrates. researchgate.net

MethodStarting Material ExampleReagents/Catalyst SystemKey FeaturesCitation
Nucleophilic Aromatic Substitution (SNAr)2,4-DihalopyridineIsopropylamine, BaseRelies on the intrinsic reactivity of the 2- and 4-positions of the pyridine ring. researchgate.netacs.org
Buchwald-Hartwig Amination2,4-DibromopyridineIsopropylamine, Pd catalyst, Phosphine ligand, BaseVersatile and highly efficient method for C-N bond formation. numberanalytics.comresearchgate.netnih.gov

Stepwise Synthetic Pathways from Simpler Pyridine Intermediates

The construction of molecules like this compound typically relies on the sequential introduction of functional groups onto a pyridine ring. These strategies are designed to control regioselectivity and achieve the desired substitution pattern.

The synthesis of substituted pyridines often begins with a readily available pyridine derivative. For instance, the synthesis of 2-amino-4-bromopyridine (B18318) can be achieved from 2-amino-4-methylpyridine. This process involves the protection of the amino group, followed by oxidation of the methyl group to a carboxylic acid. Subsequent rearrangement and bromination steps lead to the desired product. google.com A patent describes a method starting from 4-bromopyridine hydrochloride, which undergoes esterification, amination, and a Hoffmann degradation to yield 2-amino-4-bromopyridine. google.com

Another common precursor is pyridine N-oxide, which can be activated to facilitate nucleophilic substitution at the 2-position. nih.govresearchgate.net The reaction of pyridine N-oxides with isocyanides can produce 2-aminopyridines. nih.gov Similarly, 2,6-dibromo-4-nitropyridine (B61615) can serve as a starting point for the synthesis of various tri-substituted aminopyridines through regioselective amination reactions. researchgate.net

The introduction of the N-isopropyl group can be accomplished through N-alkylation of a 2-aminopyridine intermediate. acs.orgnih.govacs.org This can be achieved using various alkylating agents and catalysts. For example, the N-alkylation of 2-aminopyridine with secondary alcohols can be catalyzed by manganese pincer complexes. nih.gov Metal-free approaches using BF3·OEt2 as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones have also been reported. acs.org

The bromination of the pyridine ring is a key step. This can be achieved using brominating agents on a pre-functionalized pyridine ring. The precise conditions for bromination are crucial to control the position of the bromine atom. smolecule.com

A plausible synthetic route to this compound could therefore involve:

Starting Material: A suitable pyridine derivative such as 2-aminopyridine.

Bromination: Introduction of a bromine atom at the 4-position.

N-Alkylation: Introduction of the isopropyl group onto the amino group at the 2-position.

Optimizing reaction conditions is critical for achieving high yields and purity of the final product. For instance, in the Sandmeyer reaction to produce 4-Bromo-2-methoxypyridine from 2-methoxy-4-aminopyridine, strictly controlling the temperature at -10°C significantly increased the yield from 72% to 95%. guidechem.com

In the synthesis of 2-aminopyridines from pyridine N-oxides, the choice of activating agent and reaction conditions is crucial. While methods using Ts2O and tert-butylamine (B42293) can be effective, they can also lead to side reactions. researchgate.net The use of phosphonium (B103445) salts like PyBroP can sometimes minimize side-product formation. researchgate.net Microwave-assisted synthesis has also been shown to accelerate transformations and can be a valuable tool for optimization. beilstein-journals.org

For N-alkylation reactions, the choice of catalyst and base is important. In the N-alkylation of anilines with benzyl (B1604629) alcohol catalyzed by manganese complexes, the use of t-BuOK as a base was essential for product formation. nih.gov The optimization of Friedel-Crafts acylation of imidazo[1,2-a]pyridine (B132010) derivatives involved screening various Lewis acids and reaction conditions to achieve high conversion and purity. nih.gov

The following table summarizes some optimized reaction conditions for key synthetic steps relevant to the synthesis of substituted pyridines:

Reaction TypeStarting MaterialReagents and ConditionsProductYieldReference
Sandmeyer Reaction2-methoxy-4-aminopyridine48% HBr, NaNO2, -10°C4-Bromo-2-methoxypyridine95% guidechem.com
N-AlkylationAniline, Benzyl alcoholMn pincer complex, t-BuOK, Toluene, 80°CN-benzylaniline78% nih.gov
AcetylationImidazo[1,2-a]pyridineAcetic anhydride, AlCl3 (cat.), 160°CAcetylated imidazo[1,2-a]pyridine99% nih.gov
AminationPyridine N-oxideTs2O, t-BuNH2, then TFA2-AminopyridineHigh researchgate.net

Scalability and Green Chemistry Considerations in Synthesis

As the demand for complex molecules like this compound grows, so does the need for scalable and environmentally friendly synthetic methods.

Flow chemistry offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. researchgate.netmdpi.com The use of continuous flow reactors allows for better control over reaction parameters such as temperature and residence time, which can lead to higher yields and purity. beilstein-journals.orgresearchgate.net

For example, the Bohlmann–Rahtz pyridine synthesis has been successfully transferred to a continuous flow microwave reactor, enabling a one-step process without the need to isolate intermediates. beilstein-journals.org This approach has been shown to be high-yielding and readily scalable. beilstein-journals.org Similarly, a simplified bench-top continuous flow setup has been used for the α-methylation of substituted pyridines, offering a greener and more efficient alternative to batch methods. researchgate.netmdpi.com Flow microreactor systems have also been developed for the synthesis of disubstituted pyridines via Br/Li exchange, avoiding the need for cryogenic conditions often required in batch processes. researchgate.net The scalability of these flow processes makes them attractive for the industrial production of pyridine derivatives. researchgate.netsemanticscholar.org

Green chemistry principles aim to reduce the environmental impact of chemical processes. ethernet.edu.et Key metrics used to evaluate the "greenness" of a synthetic route include Atom Economy (AE), E-factor (Environmental factor), and EcoScale. researchgate.netrsc.orgnih.gov

Atom Economy (AE): Measures the proportion of reactant atoms that are incorporated into the final product. nih.gov

E-factor: Calculates the ratio of the mass of waste produced to the mass of the product. researchgate.net

EcoScale: A semi-quantitative tool that evaluates the environmental impact of a chemical reaction based on parameters like yield, cost, safety, and ease of workup. researchgate.netrsc.org

Studies have shown that applying these metrics can guide the development of more sustainable synthetic methods. For instance, a comparison of conventional and microwave-assisted bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines using green chemistry metrics revealed the advantages of the microwave-assisted approach. researchgate.net Similarly, a visible light-mediated synthesis of substituted imidazo[1,2-α]pyridines was evaluated using the E-factor and Eco-Scale, demonstrating it to be an acceptable green process. rsc.org The development of a metal-free, aqueous synthesis of imidazo[1,2-a]pyridines showed significant improvements in green metrics compared to existing routes. rsc.org

The following table provides an example of how green chemistry metrics can be applied:

MetricDescriptionGoal
Atom Economy (AE)(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Maximize
E-factorTotal weight of waste (kg) / Weight of product (kg)Minimize
EcoScaleA score out of 100, with penalties for hazards, high temperatures, etc.Maximize

By considering these metrics, chemists can design synthetic pathways for compounds like this compound that are not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Transformation of 4 Bromo N Isopropylpyridin 2 Amine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex molecular architectures from aryl halides. For 4-Bromo-N-isopropylpyridin-2-amine, the C(sp²)–Br bond is a prime site for such transformations, allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. libretexts.org In the context of this compound, this reaction facilitates the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and materials science. nih.gov

The reaction involves an oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

General Scheme of Suzuki-Miyaura CouplingFigure 1. General reaction scheme for the Suzuki-Miyaura coupling of a 4-bromopyridine (B75155) derivative.

Research on analogous 5-bromo-2-methylpyridin-3-amine (B1289001) has shown that these couplings proceed efficiently with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.gov The amino group at the C2-position can influence the reaction, potentially by coordinating to the palladium center, but the use of appropriate ligands mitigates these effects. nih.gov

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
ElectrophileBoronic AcidCatalystLigandBaseSolventTemp. (°C)Yield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9085
4-Bromopyridine4-Methylphenylboronic acidPd(OAc)₂XPhosK₃PO₄Toluene10091
2-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₂CO₃DME8092

Beyond the Suzuki coupling, the bromine atom on this compound is amenable to other palladium-catalyzed transformations.

Negishi Coupling: This reaction pairs the aryl bromide with an organozinc reagent. wikipedia.org It is known for its high functional group tolerance and is effective for coupling with alkyl, aryl, and vinyl zinc halides. researchgate.netnih.gov The use of catalysts like Pd₂(dba)₃ with specialized phosphine (B1218219) ligands such as X-Phos or CPhos often provides high yields, even with challenging heterocyclic substrates. researchgate.netnih.gov

Stille Reaction: The Stille reaction utilizes an organotin (stannane) reagent as the coupling partner. wikipedia.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.org While effective for coupling bromopyridines, the toxicity of tin compounds is a significant drawback. nih.gov The mechanism involves the standard oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org Additives like CuI can significantly accelerate the reaction rate. harvard.edu

Sonogashira Coupling: This method creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base. wikipedia.orgresearchgate.net Sonogashira couplings on bromopyridine derivatives have been shown to proceed efficiently at room temperature, providing access to a wide range of alkynyl-substituted pyridines. soton.ac.uk

General Schemes of Negishi, Stille, and Sonogashira CouplingsFigure 2. General schemes for Negishi, Stille, and Sonogashira reactions on a 4-bromopyridine scaffold.

The success of palladium-catalyzed cross-coupling reactions involving aminopyridines heavily relies on the choice of ligand. The amino group, being a potential Lewis base, can coordinate to the palladium center, leading to catalyst deactivation. nih.gov Modern catalyst systems employ bulky, electron-rich phosphine ligands to overcome this challenge.

Biaryl phosphine ligands such as RuPhos, SPhos, XPhos, and BrettPhos have proven to be exceptionally effective for the amination and coupling of halo-2-aminopyridines. nih.gov These ligands promote the crucial reductive elimination step, prevent catalyst decomposition, and allow the reactions to proceed at lower catalyst loadings and temperatures. For instance, in the C,N-cross coupling of 3-bromo-2-aminopyridine with secondary amines, RuPhos was identified as an outstanding ligand, affording the product in high yield. nih.gov The use of pre-formed palladium-ligand complexes, known as precatalysts, can also enhance catalytic activity and stability. nih.govacs.org

Interactive Table: Common Ligands for Cross-Coupling of Aminopyridines
Ligand NameStructureKey FeaturesTypical Applications
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylBulky, electron-richC-N and C-C couplings of heteroaryl chlorides/bromides
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly bulky, promotes reductive eliminationSuzuki and Negishi couplings of challenging substrates
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylElectron-rich, effective for heteroaryl couplingsSuzuki couplings of heteroaryl chlorides
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenylExtremely bulky and electron-donatingC-N couplings with primary amines

Nucleophilic Substitution Reactions at the Bromine Position

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes halopyridines, particularly those with a halogen at the 2- or 4-position, susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netstackexchange.com this compound is therefore an excellent substrate for SNAr reactions, where the bromide ion is displaced by a variety of nucleophiles.

The bromine at the C4-position can be readily displaced by a range of heteroatom nucleophiles under relatively mild conditions, often facilitated by a base and sometimes by heat or microwave irradiation. tandfonline.com

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can displace the bromide to form ethers and pyridinols, respectively. For example, the reaction of halopyridines with sodium ethoxide in ethanol (B145695) is an effective method for producing ethoxy-pyridines. tandfonline.com

Sulfur Nucleophiles: Thiolates (RS⁻) are potent nucleophiles and react readily with 4-bromopyridines to yield the corresponding thioethers. These reactions are often fast and high-yielding. researchgate.net

Nitrogen Nucleophiles: Amines (RNH₂, R₂NH) are common nucleophiles for SNAr reactions on halopyridines, leading to the formation of more complex aminopyridine derivatives. chemistryguru.com.sg The reaction typically requires heating or the use of a base to deprotonate the amine after the initial attack, regenerating its nucleophilicity. youtube.com Even neutral ammonia (B1221849) can act as a nucleophile. libretexts.org

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 mechanisms. masterorganicchemistry.com

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the C4-carbon, which bears the bromine atom. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity. stackexchange.com The attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. youtube.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized through resonance. Crucially, for attack at the 4-position, one of the resonance structures places the negative charge directly on the electronegative ring nitrogen atom. stackexchange.com This provides significant stabilization that is not possible for attack at the 3- or 5-positions, explaining the high reactivity of the 4-position towards nucleophiles. researchgate.net

Elimination of the Leaving Group: Aromaticity is restored in the final step by the expulsion of the bromide ion, which is a good leaving group. This results in the net substitution of the bromine atom by the nucleophile. youtube.com

Mechanism of SNAr on a 4-bromopyridineFigure 3. The addition-elimination mechanism for SNAr on a 4-bromopyridine derivative, showing the resonance-stabilized Meisenheimer complex.

The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I. Although bromine is a better leaving group than chlorine or fluorine, the rate-determining step is the initial nucleophilic attack. A more electronegative halogen (like fluorine) enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the attack. acs.org Nonetheless, the C-Br bond is sufficiently polarized and bromide is an excellent leaving group, making 4-bromopyridines highly effective substrates for SNAr reactions. youtube.com

Reactions Involving the Pyridine Nitrogen and Amino Group

The reactivity of this compound is significantly influenced by the presence of two key nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic N-isopropylamino group. These sites are central to a variety of chemical transformations, including oxidation-reduction processes, derivatization reactions, and coordination with metal ions.

N-Oxidation and Reduction Processes

The pyridine nitrogen of this compound, like other tertiary amines, is susceptible to oxidation, typically by peracids such as peracetic acid, to form the corresponding pyridine N-oxide. uoanbar.edu.iq This transformation has a profound effect on the electronic properties and reactivity of the pyridine ring.

The formation of the N-oxide introduces a positive charge on the ring nitrogen and a negative charge on the oxygen, which alters the ring's reactivity towards both electrophilic and nucleophilic reagents. uoanbar.edu.iq Pyridine N-oxides are generally more reactive than the parent pyridines. uoanbar.edu.iq The resulting N-oxide can subsequently be reduced to regenerate the parent pyridine structure. For instance, in reactions involving pyridine N-oxides, reduction of the N-oxide can sometimes be observed as a side reaction. nih.gov This susceptibility to both oxidation and reduction provides a pathway to functionalize the pyridine ring in ways that are not possible with the parent amine.

Reaction TypeReagent ExampleProductEffect on Pyridine Ring
N-Oxidation Peracetic Acid (CH₃COOOH)Pyridine N-oxideIncreased reactivity to nucleophiles and electrophiles
N-Oxide Reduction PCl₃Parent PyridineRemoval of oxygen, restoration of original reactivity

Derivatization of the N-isopropylamino Functionality

The secondary amino group (N-isopropylamino) in this compound is a key site for derivatization. As with other aliphatic and aromatic secondary amines, it can undergo nucleophilic substitution reactions with various electrophiles. ncert.nic.in A prominent example is acylation, where the hydrogen atom of the >N-H group is replaced by an acyl group (R-C=O). ncert.nic.in

This reaction is typically carried out using acid chlorides, anhydrides, or esters in the presence of a base stronger than the amine itself, such as pyridine. ncert.nic.in The base serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in Another common derivatization is the reaction with benzoyl chloride. ncert.nic.in Such derivatizations are crucial for modifying the compound's properties and for building more complex molecular structures. The synthesis of various 2-aminopyridine (B139424) derivatives often relies on the reactivity of this amino group. nih.gov

Derivatization ReactionReagentFunctional Group IntroducedProduct Class
Acylation Acid Chloride (RCOCl)Acyl (R-C=O)Amide
Acylation Acid Anhydride ((RCO)₂O)Acyl (R-C=O)Amide
Benzoylation Benzoyl Chloride (C₆H₅COCl)Benzoyl (C₆H₅-C=O)Benzamide

Coordination Chemistry Potential of the Pyridine Nitrogen

The lone pair of electrons on the sp²-hybridized pyridine nitrogen atom allows this compound to act as a ligand in coordination chemistry. stackexchange.commdpi.com Aminopyridines are known to form stable complexes with a variety of transition metals, acting as neutral, N-donor ligands. nih.govnih.gov

The coordination typically occurs through the pyridine nitrogen, resulting in a monodentate (η¹) coordination mode. mdpi.com This type of coordination is particularly observed when the metal is reluctant to accept more electrons. mdpi.com While less common for this specific ligand, other aminopyridines can also exhibit chelating or bridging coordination modes. mdpi.com The formation of these coordination compounds is a fundamental aspect of the chemistry of pyridine derivatives, enabling applications in catalysis and materials science. nih.govnih.gov The electron-donating capacity of the aminopyridine ligand is significant, influencing the properties of the resulting metal complex. researchgate.net

Influence of the Isopropyl Substituent on Reactivity and Selectivity

The isopropyl group attached to the exocyclic nitrogen atom is not merely a passive component of the molecule. It actively influences the chemical behavior of this compound through a combination of steric and electronic effects.

Steric Hindrance Effects

The isopropyl group is bulkier than a methyl or ethyl group, and this size imposes significant steric hindrance around the N-isopropylamino group and the adjacent C3 position of the pyridine ring. Steric hindrance can impede the approach of reagents to a reactive site. acs.orgbyjus.com In the context of this compound, this steric bulk can:

Hinder reactions at the amino nitrogen: The approach of bulky electrophiles to the nitrogen atom may be slowed or prevented.

Influence regioselectivity: Steric hindrance can block reactions at the adjacent C3 position of the pyridine ring, potentially favoring reactions at less crowded positions. For example, in other systems, bulky groups have been shown to prevent reactions that would otherwise occur at a nearby position. nih.gov This effect can be a critical factor in controlling the outcome of substitution reactions on the pyridine ring.

Electronic Contributions to Ring Activation/Deactivation

However, the N-isopropylamino group at the C2 position acts as an electron-donating group, counteracting the deactivating effect of the ring nitrogen. This is achieved by donating its lone pair of electrons into the π-system of the ring. This donation increases the electron density of the ring, particularly at the ortho (C3) and para (C5) positions relative to the amino group. The isopropyl group itself contributes a modest, electron-donating inductive effect (+I effect). byjus.com

This interplay results in a complex pattern of reactivity:

The ring is activated towards electrophilic substitution compared to unsubstituted pyridine, but the substitution pattern is directed by the amino group.

The inherent reactivity of the pyridine ring towards nucleophiles at the C2 and C4 positions is modified. uoanbar.edu.iqnih.gov The electron-donating nature of the amino group at C2 would decrease the propensity for nucleophilic attack at that position.

SubstituentPositionElectronic EffectInfluence on Ring
Pyridine Nitrogen 1Inductive (-I) & Resonance (-M)Deactivating (Electrophilic Attack)
N-isopropylamino 2Resonance (+M) & Inductive (+I)Activating (Electrophilic Attack)
Bromo 4Inductive (-I) & Resonance (+M)Deactivating (Electrophilic Attack)
Isopropyl exocyclicInductive (+I)Weakly Activating

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Discrimination and Purity Assessment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to map out the molecular framework, identify functional groups, and assess sample purity.

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint for the compound. researchgate.net Analysis of one-dimensional NMR spectra is the first step in structural verification.

¹H NMR Spectroscopy The ¹H NMR spectrum for 4-Bromo-N-isopropylpyridin-2-amine is predicted to show distinct signals for each unique proton environment. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. The aliphatic region would contain signals corresponding to the N-isopropyl group, specifically a septet for the methine proton and a doublet for the two equivalent methyl groups. hw.ac.ukdocbrown.info The amine (N-H) proton typically appears as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O). organicchemistrydata.org

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ ppm)Predicted MultiplicityNotes
H-6 (Pyridine)~8.0-8.2d (doublet)Downfield due to proximity to electronegative ring nitrogen.
H-5 (Pyridine)~6.7-6.9dd (doublet of doublets)Couples to H-3 and H-6.
H-3 (Pyridine)~6.5-6.7d (doublet)Positioned between two substituents.
N-H (Amine)~4.5-5.5br s (broad singlet)Shift is solvent-dependent; broad due to exchange. organicchemistrydata.org
CH (Isopropyl)~3.8-4.2sept (septet)Couples to the six methyl protons.
CH₃ (Isopropyl)~1.2-1.4d (doublet)Two equivalent methyl groups coupled to the methine proton.

¹³C NMR Spectroscopy In the ¹³C NMR spectrum, each of the eight carbon atoms in this compound is expected to be chemically non-equivalent, thus producing eight distinct signals. The chemical shifts are spread over a wide range, which helps in avoiding signal overlap. libretexts.org Carbons in the aromatic pyridine ring appear in the downfield region (100-160 ppm), while the aliphatic carbons of the isopropyl group appear in the upfield region (20-50 ppm). oregonstate.edu The carbon atom attached to the bromine (C-4) and the one attached to the amino group (C-2) are particularly diagnostic. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ ppm)Notes
C-2~158-162Attached to the amino group, most downfield aromatic carbon.
C-6~148-152Aromatic carbon alpha to ring nitrogen.
C-4~130-135Aromatic carbon attached to bromine.
C-5~110-115Aromatic carbon.
C-3~105-110Aromatic carbon.
CH (Isopropyl)~45-50Aliphatic methine carbon.
CH₃ (Isopropyl)~22-25Equivalent aliphatic methyl carbons.

¹⁵N NMR Spectroscopy ¹⁵N NMR spectroscopy, while less common due to lower natural abundance and sensitivity, provides direct information about the nitrogen atoms. researchgate.net Two signals are expected for this compound: one for the sp²-hybridized nitrogen within the pyridine ring and another for the exocyclic sp²-hybridized amino nitrogen. These two environments result in significantly different chemical shifts, which can be useful for studying protonation and tautomeric equilibria. researchgate.net

Table 3: Predicted ¹⁵N NMR Data for this compound

Nitrogen AssignmentPredicted Chemical Shift (δ ppm, rel. to CH₃NO₂)Notes
N-1 (Pyridine)-60 to -100Typical range for sp² nitrogen in a six-membered heterocycle. researchgate.net
N (Amine)-280 to -320Typical range for an exocyclic aminopyridine nitrogen. researchgate.net

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei. ipb.ptnih.gov

COSY (COrrelation SpectroscopY) : This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the isopropyl methine (CH) proton and the methyl (CH₃) protons. It would also reveal couplings between adjacent aromatic protons, such as H-5 and H-6, helping to confirm their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlations). youtube.com It provides definitive assignment of each carbon signal by linking it to its known proton signal. For example, the proton signal at ~1.2-1.4 ppm would show a cross-peak to the carbon signal at ~22-25 ppm, confirming their assignment to the isopropyl methyl groups. sdsu.edu

Table 4: Key Predicted 2D NMR Correlations for Structural Confirmation

ExperimentCorrelating NucleiStructural Information Confirmed
COSYIsopropyl CH ↔ Isopropyl CH₃Confirms the isopropyl fragment structure.
COSYH-5 ↔ H-6Proves adjacency of these aromatic protons.
HSQCH-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6Assigns specific carbons to their attached protons.
HMBCIsopropyl CH₃ protons ↔ C-2Connects the isopropyl group to the pyridine ring at the C-2 position.
HMBCH-6 ↔ C-2, C-4, C-5Confirms the arrangement of atoms around the pyridine ring.

Deuterium labeling is a powerful technique used to trace reaction pathways and elucidate mechanisms. beilstein-journals.org In the synthesis of this compound, or in subsequent reactions involving it, deuterium can be incorporated at specific sites. For instance, if the synthesis involves the reaction of 2,4-dibromopyridine (B189624) with isopropylamine (B41738), using deuterated isopropylamine ( (CD₃)₂CDNH₂ ) would result in a labeled product. Observing the location of the deuterium in the final product via NMR or MS would confirm that the isopropyl group remains intact and serves as the nucleophile. Furthermore, H/D exchange studies, where the compound is treated with a deuterium source like D₂O or DMSO-d₆ under basic conditions, can provide information on the acidity of the various C-H and N-H protons. d-nb.inforsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and can be used to deduce structural features through fragmentation analysis. chemrxiv.org

High-resolution mass spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). rsc.orgacs.org This precision allows for the calculation of a unique elemental formula, which is a critical step in confirming the identity of a newly synthesized compound. For this compound, HRMS would confirm the molecular formula C₈H₁₁BrN₂. A key feature would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M+ and M+2 ion cluster in the mass spectrum with approximately equal intensity, providing a clear indicator of a monobrominated compound. mdpi.com

Table 5: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₁₁BrN₂
Calculated Exact Mass [M(⁷⁹Br)+H]⁺215.01820 Da
Calculated Exact Mass [M(⁸¹Br)+H]⁺217.01615 Da
Expected Isotopic PatternTwo peaks at m/z ~215 and ~217 with ~1:1 intensity ratio.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed to provide structural information. nih.govnih.gov The fragmentation pattern is like a fingerprint that helps to confirm the arrangement of atoms. For this compound, predictable fragmentation pathways would include the loss of the isopropyl group, cleavage of the bromine atom, and fragmentation of the pyridine ring itself.

Table 6: Predicted Major Fragments in MS/MS of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossStructural Fragment
215/217200/202-CH₃ (15 Da)Loss of a methyl radical from the isopropyl group.
215/217172/174-C₃H₇ (43 Da)Loss of the isopropyl radical.
215/217136-Br (79/81 Da)Loss of the bromine radical.
172/17493-Br (79/81 Da)Loss of bromine from the N-dealkylated fragment.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Analysis of Torsional Angles and Conformations

In analogous brominated pyridine derivatives, the conformation of the molecule in the crystal lattice is determined by the rotational freedom around single bonds. For this compound, the key torsional angles would be associated with the bond between the pyridine ring and the nitrogen of the amine group, as well as the bond between the nitrogen and the isopropyl group.

Table 1: Predicted Torsional Angles in this compound

BondPredicted Torsional Angle (degrees)Consequence
C(pyridine)-N(amine)~0-30 or ~150-180Influences planarity and potential for intramolecular hydrogen bonding.
N(amine)-C(isopropyl)VariableDetermines the orientation of the isopropyl group relative to the pyridine ring.

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Hydrogen Bonding and Halogen Bonding Interactions in Crystal Packing

The crystal packing of this compound is expected to be dominated by a combination of hydrogen and halogen bonding.

Hydrogen Bonding: The amine group (-NH) acts as a hydrogen bond donor, while the pyridine nitrogen atom is a potential hydrogen bond acceptor. This can lead to the formation of N-H···N intermolecular hydrogen bonds, a common motif in the crystal structures of aminopyridines. sdu.dk Additionally, the bromine atom can act as a weak hydrogen bond acceptor.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction TypeDonorAcceptorPredicted Distance (Å)Significance
Hydrogen BondN-H (amine)N (pyridine)~2.9 - 3.2Primary interaction for chain or dimer formation.
Halogen BondC-BrN (pyridine)~3.0 - 3.4Contributes to the stability of the crystal packing.
Halogen BondC-BrBr-C~3.5 - 3.8Can lead to the formation of halogen-rich regions. sdu.dk

Note: The predicted distances are based on typical values observed in similar structures.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule, offering a "vibrational fingerprint". While a specific spectrum for this compound is not detailed, the expected characteristic vibrations can be inferred from data on similar compounds like bromoanilines and substituted pyridines. chemicalbook.com

Characteristic Vibrational Modes of the Pyridine Ring and Substituents

The vibrational spectrum of this compound would be characterized by contributions from the pyridine ring, the C-Br bond, the N-isopropyl group, and the amine N-H bond.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrational modes, including:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

Ring stretching (C=C and C=N): These vibrations give rise to a series of bands, often strong in both IR and Raman spectra, in the 1400-1600 cm⁻¹ region.

Ring breathing: A symmetric stretching mode of the entire ring, which is often a strong and sharp band in the Raman spectrum.

In-plane and out-of-plane C-H bending: These occur at lower frequencies, typically below 1300 cm⁻¹.

Substituent Vibrations:

N-H stretching: The N-H stretching vibration of the secondary amine is expected to produce a band in the region of 3300-3500 cm⁻¹. Its position and shape can be indicative of hydrogen bonding.

N-H bending: The N-H bending (scissoring) mode usually appears around 1600 cm⁻¹.

C-Br stretching: The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-700 cm⁻¹, and is often more intense in the Raman spectrum.

Isopropyl group vibrations: The isopropyl group will show characteristic C-H stretching vibrations for the CH and CH₃ groups just below 3000 cm⁻¹ (aliphatic C-H stretch). C-H bending vibrations for the methyl groups (symmetric and asymmetric) are expected around 1370-1385 cm⁻¹ (often a doublet) and ~1465 cm⁻¹, respectively.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group / MoietyVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H (amine)Stretching3300 - 3500Medium-StrongMedium
C-H (aromatic)Stretching3000 - 3100Medium-WeakMedium-Strong
C-H (isopropyl)Stretching2850 - 2970StrongStrong
Pyridine RingC=C, C=N Stretching1400 - 1600StrongStrong
N-H (amine)Bending~1600MediumWeak
Isopropyl GroupC-H Bending1370 - 1470MediumMedium
C-N StretchingStretching1200 - 1350StrongMedium
C-Br StretchingStretching500 - 700WeakStrong

Note: The predicted frequencies and intensities are based on general spectroscopic data for similar functional groups and molecules.

Advanced Applications in Chemical Research

Role as a Versatile Intermediate in Heterocyclic Synthesis

The presence of a bromine atom at the C-4 position and a nucleophilic amino group at the C-2 position makes 4-Bromo-N-isopropylpyridin-2-amine an ideal building block for constructing a diverse array of heterocyclic compounds. The bromine atom, in particular, acts as a key functional handle for a variety of transition-metal-catalyzed cross-coupling reactions.

These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. The N-isopropylpyridin-2-amine moiety can influence the reactivity of the molecule and can be a site for further derivatization or can participate in cyclization reactions. The utility of related bromopyridine structures in forming new bonds through well-established methods like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions underscores the potential of this compound. lookchem.com

This compound is an excellent precursor for the synthesis of pyridine-fused ring systems, which are core structures in many pharmaceutically active compounds and functional materials. Through intramolecular cyclization strategies, the substituents can be stitched together to form bicyclic and polycyclic frameworks. For instance, a group introduced at the 4-position via a cross-coupling reaction could contain a functional group that subsequently reacts with the 2-amino group or the pyridine (B92270) nitrogen to close a new ring. This approach provides a modular and flexible route to novel, highly functionalized polycyclic systems. The synthesis of such fused systems is a significant area of research, aimed at developing new therapeutic agents and materials with tailored properties. dur.ac.uk

A hypothetical reaction pathway could involve an initial Suzuki coupling to introduce an ortho-functionalized aryl group, followed by an intramolecular cyclization to forge the fused heterocyclic system.

Table 1: Potential Cross-Coupling Reactions for Derivatization This table illustrates plausible transformations based on established reactivity of bromopyridines.

Reaction TypeCoupling PartnerTypical Catalyst SystemPotential C-4 Substituent
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄ / BaseAryl, Heteroaryl, Alkyl
Buchwald-HartwigR¹R²NHPd₂(dba)₃ / Ligand / BaseAmino (NR¹R²)
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuI / BaseAlkynyl
NegishiR-ZnXPd(OAc)₂ / LigandAlkyl, Aryl

Beyond fused systems, the compound is instrumental in synthesizing complex polyheterocyclic architectures where multiple heterocyclic rings are linked together. The bromine atom allows for the sequential and controlled introduction of other heterocyclic moieties through iterative cross-coupling reactions. beilstein-journals.org For example, coupling the compound with a boronic acid derivative of another heterocycle (e.g., thiophene, pyrazole, or indole) via a Suzuki reaction would yield a biheterocyclic system. mdpi.com The remaining functional groups on both rings, including the N-isopropylamino group, offer further sites for elaboration, enabling the construction of large and structurally diverse molecular libraries for screening in drug discovery and materials science. The steric and electronic properties of the flanking rings in these polyheterocyclic systems can significantly influence their conformation and basicity. researchgate.net

Utilisation in Ligand Development for Catalysis and Coordination Chemistry

The 2-aminopyridine (B139424) scaffold is a classic chelating motif in coordination chemistry. The nitrogen atom of the pyridine ring and the exocyclic amino nitrogen can coordinate to a single metal center to form a stable five-membered ring. This makes this compound a valuable precursor for a wide range of ligands used in catalysis and the formation of novel coordination complexes.

This compound can itself act as a bidentate ligand. Furthermore, it serves as a foundational structure for more elaborate ligand designs. The isopropyl group provides steric bulk near the coordination site, which can influence the geometry and reactivity of the resulting metal complex. The bromine atom at the 4-position offers a convenient site for modification. For example, cross-coupling reactions can be used to attach other donor groups, transforming the initial bidentate ligand into a tridentate or multidentate ligand system. This tunability allows for the fine-tuning of the ligand's steric and electronic properties to optimize the performance of a metal catalyst. cmu.edu Schiff base condensation of the amino group with an appropriate aldehyde is another route to generate more complex chelating ligands. nih.gov

Ligands derived from or composed of this compound are employed in a variety of metal-catalyzed organic transformations. nih.gov The ligand's role is to stabilize the metal center, modulate its reactivity, and, in asymmetric catalysis, to control the stereochemical outcome of the reaction. Palladium-catalyzed reactions, such as C-N and C-O bond formation, are particularly prominent areas where such ligands are crucial. beilstein-journals.org The development of catalysts for reactions like N-alkylation of amines with alcohols also relies heavily on the design of effective ligand systems around transition metals. sioc-journal.cn The electronic nature of the pyridine ring, influenced by the bromo and amino substituents, can impact the catalytic cycle's efficiency, including key steps like oxidative addition and reductive elimination.

Table 2: Examples of Catalytic Systems Employing Aminopyridine-type Ligands

Catalytic ReactionMetal CenterLigand TypeGeneral Application
C-N Cross-CouplingPalladium (Pd)Dialkylbiaryl monophosphineAryl amination
C-H ActivationRhodium (Rh), Palladium (Pd)Chiral Phosphine (B1218219), Pyridine-oxazolineAsymmetric synthesis
Atom Transfer Radical Polymerization (ATRP)Copper (Cu)Substituted bipyridine, TPMAControlled polymerization

Contribution to Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The development of effective and selective probes is a critical aspect of chemical biology and drug discovery. This compound possesses key features that make it a valuable building block for creating chemical probes.

The N-isopropylpyridin-2-amine core can serve as a scaffold that can be systematically modified to optimize binding affinity and selectivity for a specific biological target, such as a protein kinase or receptor. The bromine atom provides a versatile chemical handle for "late-stage functionalization." This allows for the attachment of reporter tags (like fluorophores or biotin) or photo-affinity labels after the core structure has been optimized for its biological activity. This modular approach is highly efficient for generating libraries of probes for biological screening. The use of related bromo-heterocycles as intermediates in the synthesis of biologically active compounds, such as kinase inhibitors, highlights this potential application. epo.org

Exploiting the Heavy Atom Effect of Bromine in Structural Studies

The presence of a bromine atom in the this compound molecule offers significant advantages in the field of structural chemistry, primarily through the "heavy atom effect." This effect is particularly valuable in X-ray crystallography for determining the three-dimensional structure of molecules. The large number of electrons in a bromine atom allows it to scatter X-rays more strongly than lighter atoms like hydrogen, carbon, or nitrogen. This strong scattering helps in solving the "phase problem" in crystallography, a critical step in translating diffraction patterns into an electron density map and, ultimately, the molecular structure.

Beyond phasing, the bromine atom plays a crucial role in crystal engineering, which involves the design and synthesis of crystalline solids with desired properties. jst.go.jp The bromine atom's size and high polarizability make it an excellent participant in forming specific and directional intermolecular interactions, particularly halogen bonds. jst.go.jp These interactions, such as C–Br···O and C–Br···π contacts, are fundamental to guiding the self-assembly of molecules into well-ordered crystal lattices. rasayanjournal.co.in The ability to control the spatial arrangement of molecules in a crystal is essential for studying structure-property relationships. jst.go.jp

The electrostatic potential around the bromine atom can feature positive regions, known as σ-holes and π-holes, which can interact favorably with electron-rich atoms (Lewis bases) like oxygen or nitrogen in adjacent molecules. jst.go.jp This directionality is a key factor in organizing crystal growth and stabilizing the resulting structure. jst.go.jprsc.org In some cases, bromine can also be utilized as a transport agent in chemical vapor transport (CVT) techniques to grow large, high-quality single crystals of materials that are otherwise difficult to crystallize. mdpi.com The substitution of bromine for other halogens like iodine can also be used to tune crystal structures and suppress undesirable phase transitions in materials. bohrium.com

Interaction TypeDescriptionSignificance in Structural Studies
Heavy Atom Phasing Strong scattering of X-rays by the electron-dense bromine atom.Facilitates solving the phase problem in X-ray crystallography, enabling structure determination.
Halogen Bonding (e.g., C-Br···O, C-Br···N) A highly directional, non-covalent interaction between the electrophilic region of the bromine atom and a nucleophile. rasayanjournal.co.inActs as a reliable tool in crystal engineering to control molecular packing and form predictable structural motifs. jst.go.jprasayanjournal.co.in
C–Br···π Interactions An interaction between the bromine atom and the electron cloud of an aromatic ring. jst.go.jprasayanjournal.co.inContributes to the stability of the crystal lattice and influences the orientation of molecules. rasayanjournal.co.in
Bromine···Bromine Contacts Interactions between bromine atoms on adjacent molecules, classified as type I or type II depending on geometry. jst.go.jpHelps to build robust supramolecular assemblies and can be fundamental to the crystal arrangement design. jst.go.jp

Material Science Applications of Pyridine Derivatives

Pyridine and its functionalized derivatives are fundamental building blocks in material science due to their unique electronic properties, stability, and capacity for coordination and hydrogen bonding. beilstein-journals.orguni-muenster.de The core pyridine ring is found in a vast array of functional materials, from polymers to components in electronic devices. beilstein-journals.orgresearchgate.net The strategic functionalization of the pyridine scaffold, as seen in this compound, allows for the fine-tuning of material properties.

Derivatives of pyridine are extensively used in the development of advanced polymers. Halogenated pyridines, for instance, can be used as monomers to create fluoropolymers with enhanced thermal stability, chemical resistance, and specific hydrophobic properties. mdpi.com The bromine atom in this compound could similarly be exploited to impart specific properties or to serve as a reactive handle for further polymerization or material modification. mdpi.com

In the field of optoelectronics, pyridine-functionalized molecules have been successfully incorporated into devices like perovskite solar cells. acs.org For example, a pyridine-functionalized fullerene derivative has been used as an efficient electron transport layer (ETL), improving power conversion efficiency and stability by facilitating electron extraction and transport. acs.org The nitrogen atom of the pyridine ring can interact with surfaces or other components in the device, influencing the interfacial energy levels and charge dynamics. acs.org

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions makes its derivatives essential ligands in the synthesis of metal complexes for catalysis and the creation of supramolecular architectures. researchgate.netresearchgate.net The specific substituents on the pyridine ring, such as the bromo and isopropylamino groups in this compound, can modulate the electronic properties and steric environment of the resulting metal complex, thereby tuning its catalytic activity or structural features. researchgate.net

Application AreaRole of Pyridine DerivativeExample Compound Class
Polymer Science Monomer for high-performance polymers, imparting thermal stability and chemical resistance. mdpi.comPerfluoropyridines
Organic Electronics Electron Transport Layer (ETL) in solar cells, facilitating charge transfer. acs.orgPyridine-functionalized fullerenes
Catalysis Ligand for transition metal catalysts, tuning reactivity and selectivity. researchgate.netresearchgate.netBipyridines, (1H-Pyrazolyl)pyridines
Supramolecular Chemistry Building block for self-assembled architectures through coordination chemistry. researchgate.netBipyridine-based compounds
Pharmaceuticals & Agrochemicals Core scaffold that determines the chemical properties and biological activity of a substance. uni-muenster.dechempanda.comVarious functionalized pyridines

Future Research Directions and Open Challenges

Development of Novel and More Efficient Synthetic Routes

The current synthetic pathways to 4-Bromo-N-isopropylpyridin-2-amine and related compounds often rely on multi-step processes that may involve harsh reaction conditions, expensive catalysts, or generate significant waste. A primary challenge and a direction for future research is the development of more efficient, economical, and environmentally benign synthetic routes.

Key areas for development include:

C-H Activation: Direct C-H functionalization of the pyridine (B92270) ring represents a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. Research into selective C-H amination or bromination on a pyridine core could significantly shorten the synthetic sequence to this compound.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes can offer improved control over reaction parameters, enhanced safety, and easier scalability. Future work could focus on developing a continuous flow synthesis of this compound, potentially integrating purification steps.

Green Chemistry Principles: The development of synthetic methods that utilize greener solvents, reduce energy consumption, and minimize waste is a critical future direction. This includes exploring enzymatic catalysis or reactions in aqueous media to produce this compound.

Synthetic Strategy Potential Advantages Research Focus
Direct C-H ActivationFewer synthetic steps, reduced wasteDevelopment of selective catalysts for C-H functionalization
Flow ChemistryImproved safety, scalability, and controlOptimization of reaction conditions in a continuous flow reactor
Green ChemistryReduced environmental impact, sustainabilityUse of biocatalysts, aqueous reaction media, and energy-efficient processes

Exploration of Undiscovered Chemical Transformations

The reactivity of this compound is largely dictated by the bromine atom and the amine group on the pyridine ring. While it is a known participant in cross-coupling reactions, a vast landscape of its chemical potential remains to be explored.

Future research should aim to:

Investigate Novel Coupling Reactions: Beyond standard Suzuki and Buchwald-Hartwig couplings, exploring the utility of this compound in other cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, could yield novel and valuable compounds.

Functional Group Interconversion: Research into the transformation of the bromo and isopropylamino groups into other functional moieties is a promising area. This could involve, for example, the conversion of the bromine to a cyano, nitro, or other functional group, thereby expanding the synthetic utility of the parent compound.

Photoredox and Electrochemical Methods: The application of modern synthetic techniques like photoredox catalysis and electrosynthesis to this compound could unlock new reaction pathways that are not accessible through traditional thermal methods.

Transformation Type Potential Outcome Research Approach
Novel Cross-CouplingAccess to a wider range of substituted pyridinesScreening of various catalytic systems for different coupling reactions
Functional Group InterconversionIncreased diversity of accessible derivativesExploration of reagents and conditions for transforming the bromo and amino groups
Photoredox/ElectrosynthesisDiscovery of unique reaction pathwaysApplication of light or electric current to drive chemical transformations

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can significantly accelerate the research and development process. For this compound, advanced computational modeling presents several opportunities.

Future directions in this area include:

Reaction Mechanism and Selectivity Prediction: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to model potential reaction pathways can provide insights into reaction mechanisms and predict regioselectivity and stereoselectivity. This can guide experimental work and reduce the need for extensive empirical screening.

In Silico Screening of Derivatives: Computational tools can be used to design and evaluate a virtual library of derivatives of this compound for desired properties. This can help prioritize synthetic targets with a higher probability of success for specific applications.

Development of Accurate Force Fields: Creating more accurate and specific force fields for molecular mechanics simulations of pyridine-containing compounds will enable more reliable predictions of their conformational behavior and intermolecular interactions.

Computational Method Application Goal
Density Functional Theory (DFT)Reaction mechanism studiesTo predict reactivity and selectivity, guiding experimental design
Virtual ScreeningDesign of derivative librariesTo identify promising new molecules for synthesis based on predicted properties
Molecular Dynamics (MD)Simulation of molecular motionTo understand conformational preferences and intermolecular interactions

Integration with Automated Synthesis and High-Throughput Screening Technologies

The convergence of automation, robotics, and data science is revolutionizing chemical synthesis and discovery. Integrating this compound into these high-throughput workflows is a key challenge and a significant opportunity.

Future research in this domain should focus on:

Developing Automated Synthetic Platforms: Designing and implementing automated systems capable of performing multi-step syntheses using this compound as a starting material. This would allow for the rapid generation of a large number of derivatives for screening.

High-Throughput Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) to find the optimal parameters for reactions involving this compound.

Data-Driven Discovery: Combining automated synthesis with high-throughput screening and machine learning algorithms can create a closed-loop system for accelerated discovery. Data from high-throughput experiments can be used to train predictive models that, in turn, suggest the next set of experiments to be performed by the automated platform.

Technology Role in Research Anticipated Outcome
Automated Synthesis PlatformsRapid synthesis of compound librariesAccelerated discovery of new molecules with desired properties
High-Throughput Screening (HTS)Fast optimization of reaction conditionsMore efficient and robust synthetic protocols
Machine LearningData analysis and predictive modelingData-driven hypothesis generation and experimental design

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-N-isopropylpyridin-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via bromination of N-isopropylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. Catalysts such as FeBr₃ or AlBr₃ may enhance regioselectivity. Optimization involves adjusting reaction temperature (e.g., 0–25°C), stoichiometry (1.1–1.5 eq. brominating agent), and reaction time (2–24 hours). Monitoring via TLC or HPLC ensures completion. Post-reaction purification via column chromatography or recrystallization improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs like 6-Bromo-N-methylpyridin-2-amine?

  • Methodological Answer :
  • ¹H NMR : The isopropyl group in this compound shows a doublet (δ 1.2–1.4 ppm, CH₃) and septet (δ 3.8–4.2 ppm, CH). In contrast, N-methyl analogs exhibit a singlet (δ 3.0–3.3 ppm) .
  • IR : The NH stretch (3350–3450 cm⁻¹) and C-Br vibration (650–750 cm⁻¹) are key markers.
  • MS : Molecular ion peaks at m/z 229 (M⁺) confirm the molecular weight. Fragmentation patterns differ due to substituent stability .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound derivatives?

  • Methodological Answer : Slow evaporation of saturated solutions in mixed solvents (e.g., ethanol/water or DCM/hexane) at 4°C promotes crystal growth. For challenging cases, vapor diffusion or cooling crystallization (ΔT = 5°C/hour) is recommended. SHELXL refinement (via SHELX software) resolves thermal motion and disorder issues .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bulky isopropyl group reduces reaction rates in Pd-catalyzed couplings due to steric hindrance at the amine nitrogen. Electronic effects (electron-donating isopropyl) increase electron density on the pyridine ring, altering oxidative addition efficiency. Optimize using Pd(OAc)₂ with SPhos ligand (2.5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12–18 hours .

Q. What computational methods (e.g., DFT, molecular docking) predict the regioselectivity of bromination in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for bromination at positions 4 vs. 6. Use Gaussian09 with B3LYP/6-31G(d) basis set. Molecular docking (AutoDock Vina) predicts binding affinities to bromoperoxidases. Validate experimentally via kinetic studies and X-ray crystallography .

Q. How can contradictory results in biological activity assays (e.g., anti-inflammatory vs. cytotoxicity) be resolved for this compound derivatives?

  • Methodological Answer : Perform dose-response curves (0.1–100 µM) to identify therapeutic windows. Use orthogonal assays (e.g., COX-2 inhibition ELISA and MTT cytotoxicity) to distinguish target-specific effects from off-target toxicity. Structural analogs (e.g., 6-Chloro-N-methylpyridin-2-amine) serve as controls .

Q. What strategies resolve crystallographic data contradictions (e.g., thermal motion vs. disorder) during SHELXL refinement of this compound derivatives?

  • Methodological Answer : Use anisotropic displacement parameters (ADPs) for heavy atoms (Br, N). For disorder, apply PART and SUMP instructions in SHELXL. Validate with R₁ (<5%) and GooF (≈1.0). High-resolution data (d ≤ 0.8 Å) improves accuracy .

Comparative Analysis Table

Compound Key Structural Features Reactivity/Biological Impact
This compoundIsopropyl group at N, Br at C4Slower cross-coupling, anti-inflammatory
6-Bromo-N-methylpyridin-2-amineMethyl group at N, Br at C6Faster reactions, enhanced antimicrobial
6-Chloro-N-methylpyridin-2-amineChlorine substituent at C6Higher electrophilicity, similar bioactivity

Data synthesized from

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